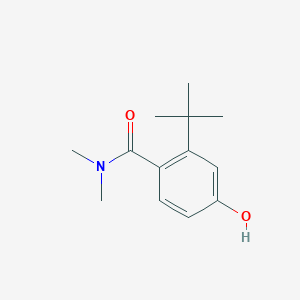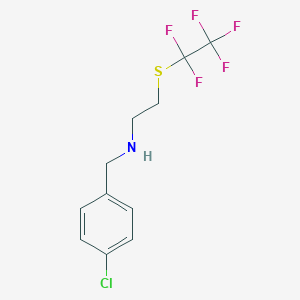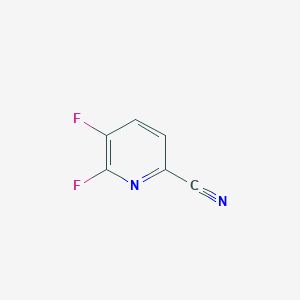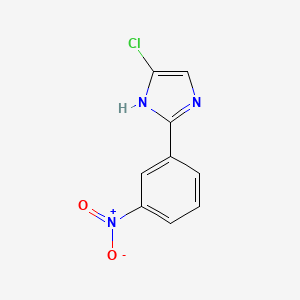![molecular formula C20H24N2O2 B14852033 [(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol](/img/structure/B14852033.png)
[(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[123102,1004,9012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol is a complex organic compound belonging to the class of alkaloids This compound is characterized by its intricate pentacyclic structure, which includes multiple rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol involves several steps, starting from simpler organic molecules. The key steps include:
Formation of the Pentacyclic Core: This step involves the construction of the pentacyclic core through a series of cyclization reactions.
Introduction of Functional Groups: Functional groups such as the methoxy and ethylidene groups are introduced through specific reactions, including methylation and alkylation.
Final Assembly: The final step involves the coupling of the diazapentacyclic core with the methanol group under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of [(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Modulating Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
[(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol is unique due to its specific structural features and functional groups. Similar compounds include:
These compounds share similar core structures but differ in the specific functional groups attached, which can influence their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C20H24N2O2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
[(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-11-9-22-18-8-15-14-6-12(24-2)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/b11-3-/t13-,16?,18+,19+/m1/s1 |
Clé InChI |
YTIVOMMYBBBYFH-JWYAXXBFSA-N |
SMILES isomérique |
C/C=C\1/CN2[C@H]3C[C@H]1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)OC)CO |
SMILES canonique |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


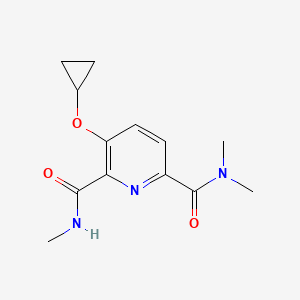
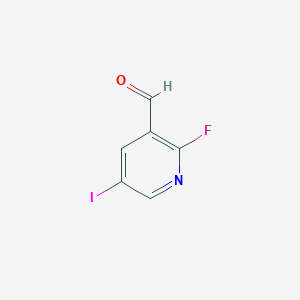
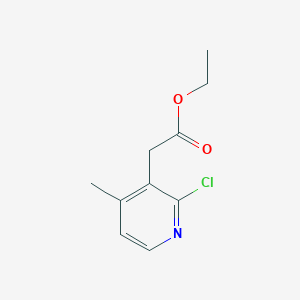
![2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)
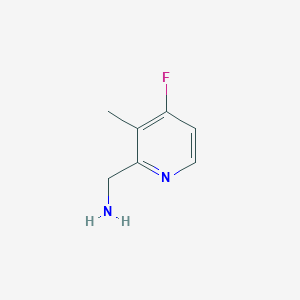
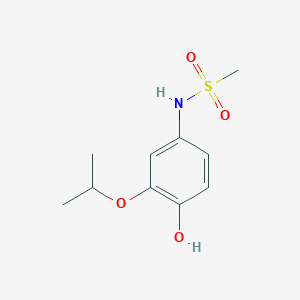
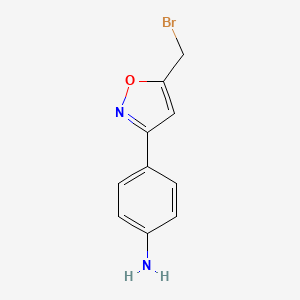
![[3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14852000.png)
